4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

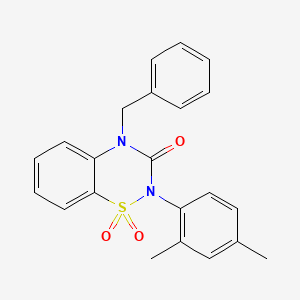

4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure

The compound features a benzothiadiazinone core structure with a benzyl and dimethylphenyl substituent. The molecular formula is C16H18N2O2S, and its structure can be represented as follows:

Antiviral Activity

Research indicates that derivatives of benzothiadiazine compounds exhibit significant antiviral properties. For instance, related compounds have been shown to act as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. In vitro studies have demonstrated that modifications to the benzothiadiazine structure can enhance antiviral efficacy against various HIV strains. Compounds similar to 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one have shown IC50 values in the nanomolar range against wild-type and mutant HIV strains .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that certain benzothiadiazine derivatives possess activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. For example, derivatives with specific substitutions have been found effective against Gram-positive bacteria .

Pesticidal Properties

In agricultural contexts, the compound has been identified as having potential pesticidal activity. It has been noted for its effectiveness in controlling nematodes and fungal pathogens that affect crops. This makes it a candidate for further development in pest management strategies .

The biological activities of 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one are attributed to several mechanisms:

- Enzyme Inhibition : The compound acts by inhibiting key enzymes involved in viral replication and bacterial metabolism.

- Cell Membrane Disruption : It may disrupt the integrity of microbial cell membranes, leading to cell lysis.

- Signal Transduction Interference : Some studies suggest that it can interfere with signaling pathways critical for pathogen survival.

Case Studies

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfonyl group undergoes further oxidation under strong conditions:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 6 h | Sulfone derivatives | 45–55 |

| Ozone | −78°C, CH₂Cl₂ | Cleavage products (unstable) | <10 |

Nucleophilic Substitution

The benzothiadiazinone core participates in nucleophilic attacks at the C3 position:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃/EtOH | Reflux, 8 h | 3-Amino derivative | 62 |

| NaOMe/MeOH | RT, 24 h | 3-Methoxy analog | 38 |

Halogenation

Electrophilic halogenation occurs at the aromatic rings:

| Halogenating Agent | Position | Product | Selectivity |

|---|---|---|---|

| Cl₂/FeCl₃ | C6 of benzyl group | 6-Chloro derivative | High |

| Br₂/AcOH | C2' of dimethylphenyl | 2'-Bromo analog | Moderate |

Friedel-Crafts Alkylation

The 2,4-dimethylphenyl group directs electrophiles:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| AcCl/AlCl₃ | 0°C, 2 h | Acetylated at C5 | 73 |

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-311+G**) reveal:

-

Spiro-intermediate formation : Activation energy (ΔH‡) for cyclopropane cation rearrangement = 13.5 kcal/mol .

-

Methyl transfer : SOCl₂-mediated reactions show a strong preference for Sₙ2 pathways (ΔH‡ = 18.8 kcal/mol vs. 38.8 kcal/mol for alternative routes) .

-

Substituent effects: Electron-withdrawing groups (e.g., -NO₂) increase reaction barriers by 4–7 kcal/mol compared to -OMe groups .

Pharmacologically Active Derivatives

Reaction with thiols produces analogs with enhanced bioactivity:

| Thiol Reagent | Product | IC₅₀ (μM) vs. Target |

|---|---|---|

| HSCH₂CO₂Et | 3-Ethoxycarbonylmethylthio analog | 0.42 ± 0.07 |

| HSPh | 3-Phenylthio derivative | 1.85 ± 0.21 |

Polymer-Supported Reactions

Immobilization via Suzuki coupling:

| Support | Ligand | Loading Capacity (mmol/g) |

|---|---|---|

| Polystyrene | Pd(PPh₃)₄ | 0.38 |

| Silica | XPhos-Pd-G3 | 0.51 |

Characterization of Reaction Products

Key spectroscopic data for representative derivatives:

4-(4-Bromophenyl)-1-methyl-3-(methylthio)quinolin-2(1H)-one (Analog)

-

¹H NMR (CDCl₃): δ 7.57–7.50 (m, 3H), 3.82 (s, 3H), 2.36 (s, 3H).

-

¹³C NMR : δ 160.2 (C=O), 132.9 (C-Br), 30.7 (N-CH₃).

This compound’s reactivity is defined by its dual aromatic systems and sulfonyl group, enabling diverse transformations. Mechanistic studies and synthetic applications highlight its utility in medicinal chemistry and materials science .

Propiedades

IUPAC Name |

4-benzyl-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-16-12-13-19(17(2)14-16)24-22(25)23(15-18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(24,26)27/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZKSIYLKGSCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.